

N-Acetylcysteine Amide: A Technical Guide for Researchers

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Compound of Interest		
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An In-depth Examination of the Core Properties, Mechanism of Action, and Experimental Applications of a Promising Thiol-Based Antioxidant

This technical guide provides a comprehensive overview of **N-Acetylcysteine amide** (NACA), a derivative of N-Acetylcysteine (NAC) with enhanced cellular permeability and bioavailability. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental physicochemical properties of NACA, its intricate signaling pathways, and detailed protocols for key experimental assays.

Core Physicochemical and Biological Data

N-Acetylcysteine amide has garnered significant interest within the scientific community for its potential therapeutic applications, primarily attributed to its potent antioxidant and anti-inflammatory properties. The following table summarizes its key quantitative data.



Property	Value	Citation(s)
CAS Number	38520-57-9	[1][2][3][4]
Molecular Weight	162.21 g/mol	[2][3][4][5][6][7][8]
Molecular Formula	C5H10N2O2S	[1][2][4][5][6][7]
Synonyms	NACA, N-Acetyl-L- cysteinamide, AD4	[1][4][7]
Physical Form	White to off-white lyophilized powder	[4]
Solubility	Soluble in Water, DMSO, and Ethanol	[1][6]

Mechanism of Action: A Dual Approach to Cellular Protection

NACA exerts its protective effects through a multifaceted mechanism of action, primarily centered on replenishing intracellular glutathione (GSH) and modulating key signaling pathways involved in oxidative stress and inflammation.

As a potent antioxidant, NACA readily crosses cellular membranes, a significant advantage over its parent compound, NAC.[1] Once inside the cell, it serves as a precursor for the synthesis of glutathione, a critical endogenous antioxidant.[7] By boosting GSH levels, NACA enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to lipids, proteins, and DNA.[7][9]

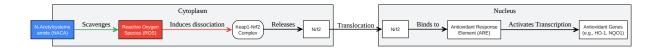
Furthermore, NACA has been shown to modulate critical signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and the Nuclear Factor-kappa B (NF-кВ) pathway.

Nrf2-ARE Signaling Pathway

NACA activates the Nrf2-ARE signaling pathway, a primary cellular defense mechanism against oxidative stress.[2][10] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress, NACA promotes the dissociation of Nrf2



from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[2][10] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][10]

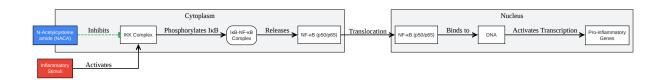


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Nrf2-ARE Signaling Pathway Activation by NACA.

NF-kB Signaling Pathway

NACA also exhibits potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. [1][11] In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus.[12] Nuclear NF-κB then initiates the transcription of pro-inflammatory genes, including cytokines and chemokines. NACA has been shown to prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[12]



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